

A Comparative Guide to Small Molecule Inhibitors for Studying LMPTP Function

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Compound of Interest

Compound Name: LMPTP Inhibitor 1 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical regulator in various cellular processes, making it a compelling target for therapeutic intervention and functional studies. This guide provides a comprehensive comparison of alternative small molecule inhibitors of LMPTP, offering insights into their potency, mechanism of action, and cellular effects. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their specific experimental needs.

Quantitative Comparison of LMPTP Inhibitors

The following table summarizes the key quantitative data for several classes of LMPTP inhibitors. Direct comparison should be considered in the context of the different experimental conditions under which these values were determined.



Inhibitor Class	Represe ntative Compo und(s)	Target	IC50	K_i	Mechani sm of Action	Selectiv ity	Referen ce(s)
Quinoline Derivativ es	ML400	LMPTP- A	~1 μM (EC50)	-	Allosteric /Uncomp etitive	Selective vs. LYP- 1, VHR (>80 μM)	[1]
Compd 23	LMPTP- A	-	846.0 ± 29.2 nM (K_i')	Uncompe titive	Selective over a panel of PTPs	[2]	
Purine- Based Inhibitors	5d	LMPTP- A	-	-	Uncompe titive	>1000- fold selective over other PTPs	[3]
6g	LMPTP- A	Low nanomol ar potency	-	Uncompe titive	Highly selective	[3]	
Carbazol e- Oxadiazo le Derivativ es	F9 (AN- 465/4116 3730)	LMPTP	~65% inhibition at 25 μM	21.5 ± 7.3 μM	Uncompe titive	Selective vs. PTP1B, TCPTP	[4][5]
5- Arylidene -2,4- thiazolidi nediones	Various derivative s	LMW- PTP	Low micromol ar range	-	Not specified	Moderate selectivit y vs. PTP1B	[6]



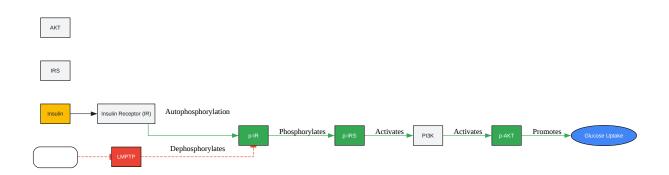
Flavonoi ds	Myricetin, Gossypin	PRL-3 (a PTP)	55.54 μΜ, 68.86 μΜ	-	Not specified	-
Querceti n, Luteolin	PRL-3 (a PTP)	113.38 μΜ, 151.56 μΜ	-	Not specified	-	[7]

Key Signaling Pathways Regulated by LMPTP

LMPTP is a key negative regulator in several critical signaling pathways. Its inhibition can lead to the modulation of these pathways, providing valuable insights into cellular function and disease pathogenesis.

Insulin Signaling Pathway

LMPTP dephosphorylates and inactivates the insulin receptor (IR), thereby attenuating downstream signaling. Inhibition of LMPTP is expected to enhance insulin sensitivity.[1][2]



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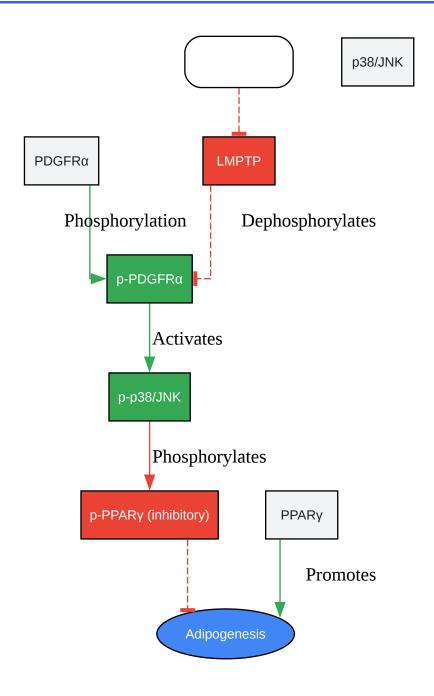


Caption: LMPTP negatively regulates the insulin signaling pathway.

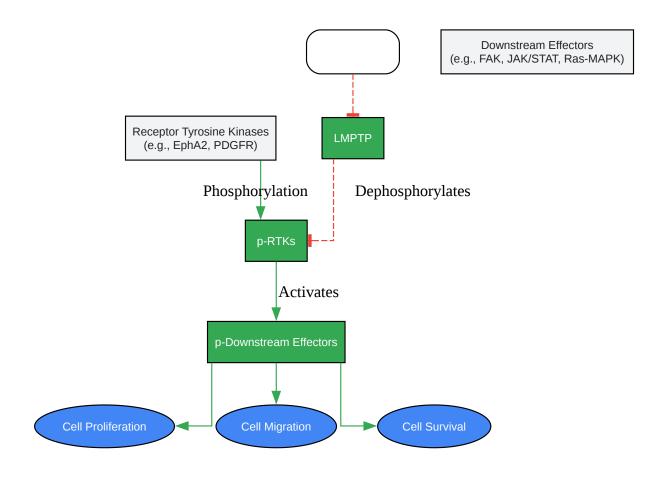
Adipogenesis Signaling Pathway

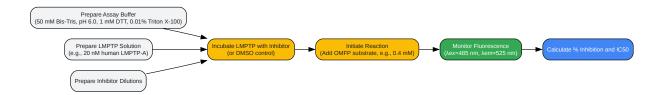
LMPTP has been shown to play a role in adipocyte differentiation. Its inhibition can affect the expression of key pro-adipogenic transcription factors.[8]



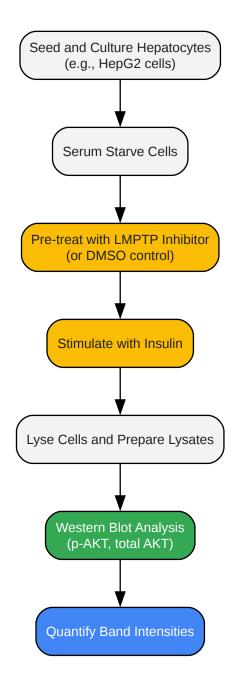












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